4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine, also known as DMHP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In environmental science, this compound has been studied for its potential as a soil remediation agent for the removal of heavy metals from contaminated soils.
Mechanism of Action
The mechanism of action of 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is thought to improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in acetylcholine levels in the brain, improved cognitive function, and a reduction in oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine is its relatively simple synthesis method, which makes it readily available for use in laboratory experiments. However, this compound is also known to be highly toxic and can pose a risk to researchers if not handled properly. Additionally, this compound has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research involving 4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Another potential direction is the use of this compound as a building block for the synthesis of novel materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine can be synthesized through a multi-step process that involves the reaction of 4-bromopyridine with 1,1-dimethylbutyl mercaptan in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydride and ethyl bromide to yield this compound.
properties
IUPAC Name |
4-[2-(2-methylpentan-2-ylsulfanyl)ethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS/c1-4-8-13(2,3)15-11-7-12-5-9-14-10-6-12/h5-6,9-10H,4,7-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHJAHJDRBSUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)SCCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.